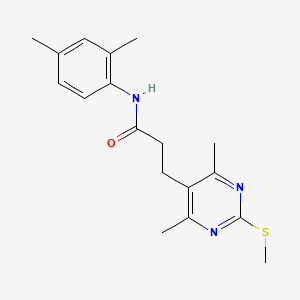

3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2,4-dimethylphenyl)propanamide

Description

Properties

IUPAC Name |

3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2,4-dimethylphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3OS/c1-11-6-8-16(12(2)10-11)21-17(22)9-7-15-13(3)19-18(23-5)20-14(15)4/h6,8,10H,7,9H2,1-5H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFENDGHKMHCPFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CCC2=C(N=C(N=C2C)SC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4,6-Dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2,4-dimethylphenyl)propanamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by a pyrimidine ring substituted with methyl and methylsulfanyl groups, linked to a propanamide moiety. The molecular formula is , with a molecular weight of approximately 337.42 g/mol. The compound's structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₉N₅OS |

| Molecular Weight | 337.42 g/mol |

| CAS Number | 1209982-69-3 |

The biological activity of this compound primarily involves interactions with specific biological targets such as enzymes and receptors. While detailed mechanisms remain under investigation, potential actions include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating biological processes.

- Receptor Modulation : It could interact with receptor sites, influencing signal transduction pathways that affect cellular responses.

Pharmacological Effects

Research into the pharmacological properties of this compound reveals several promising effects:

- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.

- Anticancer Potential : Investigations into related pyrimidine derivatives indicate potential cytotoxic effects against various cancer cell lines, suggesting a possible role in cancer therapy.

- Anti-inflammatory Effects : Some studies have indicated that similar compounds may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

In Vitro Studies

In vitro studies have demonstrated the ability of related compounds to inhibit cell proliferation in cancerous cells. For example:

- A study on pyrimidine derivatives showed that they could induce apoptosis in human leukemia cells through caspase activation pathways .

- Another investigation revealed significant cytotoxicity against squamous cell carcinoma cells, highlighting the potential for tumor-selective therapies .

In Vivo Studies

While specific in vivo data for this compound is limited, related compounds have shown varying degrees of efficacy in animal models:

- Tumor Growth Inhibition : Animal studies on similar pyrimidine derivatives indicated a reduction in tumor size when administered at certain dosages.

- Safety Profiles : Toxicological assessments are essential to determine the safety and side effects associated with long-term use.

Comparison with Similar Compounds

Key Findings :

- Heterocyclic Influence : The pyrimidine core in the target compound may confer greater metabolic stability compared to 7c–7f’s oxadiazole-thiazole systems, which are prone to enzymatic hydrolysis .

Agrochemical and Pharmaceutical Derivatives (Evidences 5, 6)

- Benzothiazole-Propanamide Derivatives () : Compounds like N-(benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide exhibit structural parallels in the propanamide chain. The target’s pyrimidine ring vs. benzothiazole may alter binding affinity in biological targets, such as enzyme active sites .

Physicochemical and Functional Group Analysis

Implications :

- The target’s higher lipophilicity compared to 7e may improve membrane permeability but reduce aqueous solubility.

- The absence of polar heterocycles (e.g., oxadiazole in 7e) could limit polar interactions in biological systems.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2,4-dimethylphenyl)propanamide, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the assembly of the pyrimidine core followed by coupling with the substituted phenylpropanamide moiety. Key steps include:

- Coupling reactions : Use of palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for pyrimidine-aryl linkages .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures improve purity (>95%) .

- Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via H/C NMR .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR (500 MHz, CDCl₃) resolves methylsulfanyl (δ 2.5–2.7 ppm) and aromatic protons (δ 6.8–7.2 ppm). C NMR confirms carbonyl (δ ~170 ppm) and pyrimidine carbons .

- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z [M+H]⁺ calculated for C₁₉H₂₅N₃OS: 352.17) validates molecular weight .

- IR Spectroscopy : Amide C=O stretching (~1650 cm⁻¹) and pyrimidine ring vibrations (~1550 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design experiments to assess environmental fate and ecological impact?

- Methodological Answer :

- Degradation Studies : Use OECD 301B guidelines (ready biodegradability) under controlled pH (5–9) and UV light exposure to simulate environmental breakdown .

- Bioaccumulation Assays : Measure logP values (e.g., via shake-flask method) and model bioaccumulation factors (BCF) using zebrafish embryos or Daphnia magna .

- Analytical Tools : LC-MS/MS quantifies degradation products (e.g., sulfoxide derivatives) at sub-ppb levels .

Q. What strategies resolve contradictions in pharmacological data (e.g., variable IC₅₀ values across assays)?

- Methodological Answer :

- Standardized Assay Conditions : Normalize cell lines (e.g., HepG2 vs. HEK293), serum concentrations (5–10% FBS), and incubation times (24–72 hrs) to minimize variability .

- Mechanistic Profiling : Use SPR (surface plasmon resonance) to measure binding kinetics (kₐₙ/kₒff) to target receptors, reducing false positives from off-target effects .

- In Vivo Validation : Compare pharmacokinetic profiles (Cmax, AUC) in rodent models to reconcile in vitro-in vivo discrepancies .

Q. How can derivatization enhance bioactivity or selectivity?

- Methodological Answer :

- Functional Group Modifications : Replace methylsulfanyl with sulfonamide (-SO₂NH₂) to improve solubility and target engagement .

- Computational Guidance : Use molecular docking (AutoDock Vina) to prioritize substituents (e.g., halogenation at pyrimidine C-4) for enhanced binding to kinase domains .

- SAR Studies : Synthesize analogs (e.g., N-alkyl vs. N-aryl propanamide) and test against panels of cancer cell lines (e.g., NCI-60) .

Q. What experimental designs ensure stability under varying storage and reaction conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to accelerated conditions (40°C/75% RH, 0.1N HCl/NaOH, UV light) and monitor degradation via stability-indicating HPLC .

- Lyophilization : Stabilize hygroscopic batches by freeze-drying (0.1 mbar, -50°C) with cryoprotectants (e.g., trehalose) .

- Reaction Optimization : Avoid light-sensitive intermediates by conducting reactions under amber glass and inert atmospheres (N₂/Ar) .

Q. What computational tools predict interactions with biological targets or metabolic pathways?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use GROMACS to model ligand-protein interactions (e.g., cytochrome P450 3A4 metabolism) over 100-ns trajectories .

- ADMET Prediction : Software like SwissADME estimates permeability (Caco-2), hepatic clearance, and CYP450 inhibition .

- QSAR Modeling : Develop 2D/3D-QSAR models (e.g., CoMFA) using IC₅₀ datasets to correlate substituent effects with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.